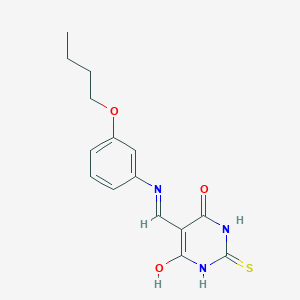

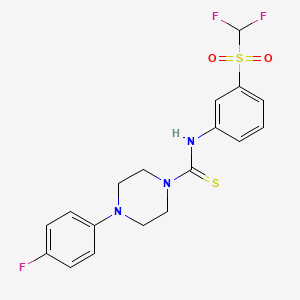

![molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3](/img/structure/B2617431.png)

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1104630-92-3 . It has a molecular weight of 273.13 .

Synthesis Analysis

This compound can be synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-b]pyridine ring attached to a carboxylate group .Chemical Reactions Analysis

In a study, this compound was used in the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates .科研应用

Antitumor Properties

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has shown promise in cancer research. Derivatives of this compound, specifically methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, have exhibited growth inhibitory activity on various human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. These compounds alter the cell cycle distribution and induce apoptosis in tumor cells, highlighting their potential as antitumor agents (Queiroz et al., 2011). Another study synthesized novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which showed significant growth inhibition in triple negative breast cancer cell lines, with minimal effects on non-tumorigenic cells (Silva et al., 2021).

Synthesis and Drug Development

This compound is also valuable in the synthesis of novel pharmaceuticals. For instance, various 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been synthesized using palladium-catalyzed C-N Buchwald-Hartwig coupling, showing notable antitumoral activity (Queiroz et al., 2010). Additionally, research on the palladium-catalyzed couplings and intramolecular cyclizations of this compound has expanded the possibilities for creating diverse derivatives for potential pharmaceutical applications (Calhelha & Queiroz, 2010).

Photophysical Properties

The photophysical properties of derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have been studied for potential antitumor applications. These compounds exhibit reasonable fluorescence quantum yields and show solvatochromic behavior, making them suitable for use in drug delivery applications and as tools in fluorescence-based biological assays (Carvalho et al., 2013).

未来方向

性质

IUPAC Name |

methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXOWJAQHDXTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)

![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)

![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)

![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)

![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)

![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)